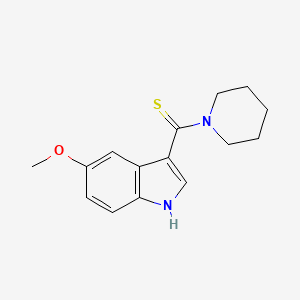

(5-methoxy-1H-indol-3-yl)(piperidino)methanethione

Description

Properties

IUPAC Name |

(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYKMZMAHCBBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione typically involves the reaction of 5-methoxyindole with piperidine and a thiocarbonyl compound under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated temperature control systems, and continuous monitoring to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.

Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.

Substitution: Various nucleophiles (amines, thiols); reaction temperature0°C to 25°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione in cancer treatment. For instance, a patent describes its use in treating conditions associated with NETosis, a process linked to various cancers and inflammatory diseases . The compound exhibits significant antitumor activity, as evidenced by its evaluation against human tumor cell lines, where it demonstrated a mean growth inhibition rate of 12.53% .

Neuropharmacological Effects

The compound has been studied for its interaction with melatonin receptors. It acts as an agonist for melatonin receptor type 1A and an inhibitor for type 1B, suggesting its potential role in regulating circadian rhythms and reproductive functions . This receptor interaction opens avenues for exploring the compound's effects on sleep disorders and mood regulation.

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool to study protein interactions and modifications. Its ability to bind to specific proteins makes it valuable in understanding cellular mechanisms and disease pathways .

Case Study 1: Anticancer Evaluation

A systematic evaluation was conducted using the National Cancer Institute's protocols, assessing the compound against a panel of approximately sixty cancer cell lines. The results indicated that this compound displayed notable cytotoxicity with promising selectivity towards specific cancer types .

Case Study 2: Melatonin Receptor Interaction

Research involving receptor-ligand binding assays demonstrated that the compound effectively binds to melatonin receptors, influencing downstream signaling pathways. This interaction was characterized using NMR spectroscopy, confirming the formation of stable complexes with high affinity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Evaluated against human tumor cell lines | Mean GI50/TGI values of 15.72/50.68 μM; significant cytotoxicity |

| Neuropharmacological Effects | Interaction with melatonin receptors | Acts as agonist/inhibitor for melatonin receptors |

| Proteomics Research | Used as a biochemical tool for studying protein interactions | Valuable for understanding cellular mechanisms |

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a broader class of indole-piperidine hybrids. Key structural analogues include:

Key Observations :

- The 5-methoxyindole moiety is associated with improved bioavailability in related compounds, as seen in antimicrobial thiazolidinone derivatives .

- Piperidine-containing analogues (e.g., ) often exhibit enhanced membrane permeability due to the basic nitrogen in the piperidine ring.

Physicochemical Properties

- Thermal Stability : The target compound’s high melting point (235–237°C ) exceeds that of biphenyl- or naphthyl-substituted analogues (e.g., 2c: 182°C; 2d: 116°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via the methoxy group) .

Biological Activity

The compound (5-methoxy-1H-indol-3-yl)(piperidino)methanethione is a derivative of indole, a structure known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 274.38 g/mol

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

- Antimicrobial properties

- Neuropharmacological effects

- Anticancer activity

- Serotonin Receptor Modulation : Indole derivatives often interact with serotonin receptors, particularly the 5-HT receptors, which are implicated in mood regulation and cognitive functions. This interaction can lead to antidepressant and anxiolytic effects .

- Antimicrobial Action : Some indole derivatives have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

- Cytotoxicity : Certain studies have shown that indole derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

Pharmacological Studies

A study investigating the synthesis and biological evaluation of 5-methoxy-indole derivatives found that compounds with piperidine substitutions exhibited enhanced binding affinity to serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive enhancement and memory improvement .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related indole compounds. For instance, derivatives showed effective inhibition against MRSA with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL . The presence of methoxy groups on the indole ring was crucial for enhancing this activity.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-methoxy-1H-indol-3-yl)(piperidino)methanethione, and what methodological considerations are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves modifying indole derivatives. A common approach includes chlorination using agents like triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction to introduce the piperidino-methanethione moiety. Critical considerations include reaction temperature control (e.g., maintaining anhydrous conditions) and purification via column chromatography to isolate the target compound. Yield optimization may require iterative adjustments to stoichiometry and solvent polarity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule crystallographic data. Validation tools like PLATON should be employed to check for structural errors and twinning .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound, and how should they be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. Elemental analysis (e.g., CHNS) validates purity. Method validation requires calibration with certified standards, replication across independent samples, and cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. What strategies should researchers employ to resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects in DFT). To address this:

- Validate computational parameters (e.g., basis sets, solvation models) against experimental benchmarks.

- Use hybrid methods like QM/MM for complex systems.

- Cross-check with kinetic studies (e.g., Arrhenius plots) to reconcile theoretical activation energies with observed reaction rates .

Q. How can researchers integrate molecular docking or QSAR models to predict the biological activity of this compound, and what are the limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) requires high-resolution protein structures (PDB files) and careful parameterization of ligand-binding pockets. For QSAR, ensure dataset diversity to avoid overfitting. Limitations include poor predictability for novel scaffolds and the need for experimental validation via in vitro assays (e.g., enzyme inhibition studies) .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound in long-term studies?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Abiotic Studies : Measure hydrolysis rates, photodegradation, and soil sorption coefficients (Kd).

- Biotic Studies : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays.

- Analytical Validation : Employ LC-MS/MS with isotope-labeled internal standards to quantify trace levels in environmental matrices .

Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH Stability : Prepare buffer solutions (pH 1–13) and monitor degradation via UV-Vis or HPLC over 24–72 hours.

- Thermal Stability : Conduct isothermal studies at 40–80°C, using Arrhenius equations to extrapolate shelf life.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for handling contradictory data in multi-experiment studies on this compound?

- Methodological Answer : Use meta-analysis to aggregate data across studies. Weight results by sample size and experimental precision. For outlier detection, apply Grubbs' test or robust regression. Transparent reporting of confidence intervals and effect sizes is critical to contextualize discrepancies .

Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the interpretation of this compound's electronic properties?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO orbitals and predict redox behavior. Correlate with experimental cyclic voltammetry data to validate electron-transfer mechanisms. Theoretical models must account for solvent dielectric effects to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.